molecular formula C8H13ClN2O B13447562 1-(2-Methoxy-5-methylpyridin-3-yl)methanamine hydrochloride

1-(2-Methoxy-5-methylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B13447562
M. Wt: 188.65 g/mol
InChI Key: KRILGBVWXLIIDB-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H12N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylpyridine.

    Functional Group Introduction: The methoxy group is introduced at the 2-position of the pyridine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include methanol, ethanol, and water. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylpyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

1-(2-Methoxy-5-methylpyridin-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpyridin-3-yl)methanamine: This compound lacks the methoxy group at the 2-position, which may affect its chemical and biological properties.

    1-(2-Chloro-5-methylpyridin-3-yl)ethanone: This compound has a chloro group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness

1-(2-Methoxy-5-methylpyridin-3-yl)methanamine hydrochloride is unique due to the presence of both methoxy and methanamine groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

(2-methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6-3-7(4-9)8(11-2)10-5-6;/h3,5H,4,9H2,1-2H3;1H

InChI Key

KRILGBVWXLIIDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC)CN.Cl

Origin of Product

United States

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